molecular formula C8H17N B1281606 Oct-7-EN-1-amine CAS No. 82223-49-2

Oct-7-EN-1-amine

Cat. No. B1281606
CAS RN: 82223-49-2
M. Wt: 127.23 g/mol
InChI Key: HOMWBVGCEKMCBR-UHFFFAOYSA-N
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Description

The compound Oct-7-EN-1-amine appears to be a derivative of bicyclo[2,2,2]oct-7-ene, which is a structural motif present in the synthesis of various poly(amide-imide)s (PAIs). These PAIs exhibit optical activity due to the presence of chiral centers and are synthesized through reactions involving bicyclo[2,2,2]oct-7-ene-based diimides and aromatic diamines .

Synthesis Analysis

The synthesis of related compounds involves the condensation of bicyclo[2,2,2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride with amino acids such as l-phenyl alanine or p-aminobenzoic acid in the presence of acetic acid and pyridine. This reaction yields diimides that are then polycondensed with various aromatic diamines to form the final PAIs. The polycondensation is facilitated by triphenyl phosphite (TPP)/pyridine (Py) in the presence of calcium chloride (CaCl2) and N-methyl-2-pyrrolidone (NMP), resulting in polymers with moderate thermal stability and inherent viscosities .

Molecular Structure Analysis

The molecular structure of the PAIs derived from Oct-7-EN-1-amine-related compounds is characterized by the presence of bicyclo[2,2,2]oct-7-ene-2,3,5,6-tetracarboxylic diimide groups. These groups contribute to the optical activity of the polymers due to the existence of chiral centers. The molecular structure of the related metal complexes has been determined by X-ray crystallography, revealing an octahedral arrangement with cisoid chloro ligands and a reactive pocket formed by the steric demand of the nitrogen-containing ligands .

Chemical Reactions Analysis

The chemical reactions involving Oct-7-EN-1-amine-related compounds include the synthesis of PAIs and the formation of metal complexes. The PAIs are synthesized through direct polycondensation reactions, while the metal complexes are formed by the reaction of aminopyridines with mixed chloro(dialkylamido)metal complexes, leading to the elimination of amine groups. These reactions are significant for the production of thermally stable polymers and for applications in alpha-olefin oligo- and polymerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of the PAIs synthesized from Oct-7-EN-1-amine-related compounds include good yields, inherent viscosities, and moderate thermal stability, with residual weight percent at 600°C ranging between 53.80 and 56.21%. The polymers are characterized using techniques such as elemental analysis, FT-IR, 1H-NMR spectroscopy, specific rotation, and thermal gravimetric analysis (TGA, DTG). The related metal complexes exhibit reactivity in oligo- and polymerization of alpha-olefins, with the activity of the precatalysts and the choice of cocatalysts affecting the atactic nature of the resulting polymers and oligomers .

Scientific Research Applications

1. Electrochemical Oxidation

  • Application Summary: Oct-7-EN-1-amine can be used in the electrochemical oxidation of amines, an essential alternative to conventional chemical transformation. This process provides critical routes for synthesizing and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals .
  • Methods of Application: The oxidation mechanism of aliphatic amines, amides, aniline and aniline derivatives, carbamates, and lactams, either directly oxidized at different electrode surfaces or indirectly oxidized by a reversible redox molecule, in which the reactive form was generated in situ .
  • Results or Outcomes: The mechanisms are compared and simplified to understand all possible pathways for the oxidation of amines using only a few general mechanisms .

2. Transamidation of Unactivated Amides

  • Application Summary: Oct-7-EN-1-amine can be used in the transamidation of unactivated amides. This approach helps researchers obtain a satisfactory yield of transamidated products from 1° and 2° aromatic, aliphatic, and heterocyclic amines on treatment with a benzamide .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The reported protocol showed that benzylamine and long-chain aliphatic amine were compatible with the reaction of aromatic and heteroaromatic .

3. Asymmetric Synthesis of Primary Amines

  • Application Summary: Oct-7-EN-1-amine can be used in the asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. This process is crucial for the synthesis of pharmaceutical compounds .
  • Methods of Application: The enzymes catalyze the condensation of cyclic and aliphatic ketones with short-chain amines as well as the subsequent reduction of the imine intermediate .
  • Results or Outcomes: The synthesis of a broad range of primary amines was demonstrated, with conversions up to >97% and excellent enantiomeric excess .

4. Imine Reductase-Catalyzed Reactions

  • Application Summary: Oct-7-EN-1-amine can be used in imine reductase-catalyzed reactions. These reactions are important for the synthesis of chiral amines and heterocyclic compounds, which are intermediates for pharmaceuticals .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The reported protocol showed that imine reductases are now available for this task .

5. Protein Engineering of Amine Transaminases

  • Application Summary: Oct-7-EN-1-amine can be used in protein engineering of amine transaminases. These enzymes are capable of converting prochiral ketones to the corresponding chiral amines by asymmetric catalysis .
  • Methods of Application: Various strategies to improve robustness of amine transaminases and to redirect their substrate specificity have been explored, including directed evolution, rational design and computation-supported engineering .
  • Results or Outcomes: The approaches used and results obtained are reviewed in this paper, showing that different strategies can be used in a complementary manner and can expand the applicability of amine transaminases in biocatalysis .

6. Biogenic Amines in Meat and Meat Products

  • Application Summary: Oct-7-EN-1-amine can be found in a wide range of meat and meat products, where they are important as an index for product stability and quality, but also for their impact on public health .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The data provided can be useful for developing solutions to control BAs formation during the shelf-life, for example by novel starters for dry cured products, as well as by packaging technologies and materials for fresh meats .

Safety And Hazards

When handling Oct-7-EN-1-amine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

oct-7-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-2-3-4-5-6-7-8-9/h2H,1,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMWBVGCEKMCBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512166
Record name Oct-7-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oct-7-EN-1-amine

CAS RN

82223-49-2
Record name Oct-7-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Liu, C Wu, P Bai, Y Miao, Y Hu, Y Xie - Organic Letters, 2023 - ACS Publications
… This method could be used to synthesize other aliphatic amines such as phenylethylamine 2′l, dodecylamine 2′m, and oct-7-en-1-amine 2′n efficiently (Table 2, entries 12–14, …
Number of citations: 4 pubs.acs.org
D Rosa-Gastaldo, F Mancin - research.unipd.it
In questa tesi ho descritto e discusso i risultati ottenuti nell’ambito di un progetto di ricerca focalizzato sull’applicazione e lo sviluppo della tecnica dell’NMR-chemosensing. Questa …
Number of citations: 0 www.research.unipd.it

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